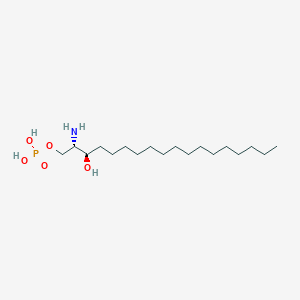

スフィンガニン1-リン酸

概要

説明

Synthesis Analysis

S1P synthesis involves the phosphorylation of sphinganine, a process catalyzed by sphingosine kinases. This conversion is crucial for S1P's role as a signaling molecule. Platelets have been identified as a significant source of extracellular S1P, particularly in the vascular system, where S1P plays a critical role in regulating vascular biology and platelet function (Yatomi et al., 2001). The synthesis pathways exhibit tissue-specific regulation and are essential for maintaining the balance between S1P and its precursors, impacting various signaling pathways and cellular responses.

科学的研究の応用

がん研究

S1Pは、がん生物学における重要な役割を担うことが明らかになっています。S1Pは、細胞の増殖、生存、移動、および血管新生を調節します。特に、S1Pトランスポータースピンスタホモログ2(Spns2)は、S1Pの輸送を促進し、治療の可能性を秘めています。最近のクライオ電子顕微鏡研究により、Spns2によるS1P輸送の構造的基盤が明らかになり、次世代Spns2阻害剤の設計のための知見が得られました .

腎線維症と炎症促進シグナル

Spns2を介したS1Pの輸出を阻害すると、炎症促進シグナルを抑制し、腎線維症を改善できる可能性があります。阻害剤16dは、S1Pと競合してSpns2を内向き状態にロックします .

肺疾患とS1P代謝

S1P代謝物は、肺の健康に役割を果たします。S1Pレベルの調節異常は、肺線維症や喘息などの肺疾患に寄与する可能性があります .

作用機序

Target of Action

Sphinganine 1-phosphate (S1P) is a biologically active sphingolipid metabolite . It primarily targets specific membrane G-protein-coupled receptors (S1PR 1–5) . These receptors are expressed by all cell types, including neurons and glial cells . The expression of S1P receptors and their action depend on the type of cells, their development stage, and the state of the organism .

Mode of Action

S1P exerts both intra- and extracellular activity . Extracellularly, it acts via specific G protein-coupled receptors (S1PR1-S1PR5), mediating proliferation, cell migration, differentiation, and survival . S1P can act as a lipid messenger in a free form or, like other sphingolipids, be incorporated into lipoproteins and be transported into the blood plasma .

Biochemical Pathways

The synthesis of S1P involves the phosphorylation of sphingosine by either of two sphingosine kinases, SPHK1 and SPHK2 . S1P follows one of three pathways :

Pharmacokinetics

S1P is synthesized intracellularly and then exported out of cells by cell-specific transporters . Once exported, chaperone-bound S1P is spatially compartmentalized in the circulatory system . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .

Result of Action

S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . In the central nervous system (CNS), S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders .

Action Environment

The action of S1P is influenced by various environmental factors. For instance, dietary sphingomyelin (SM) is mainly destroyed into sphingosine and sphinganine in the jejunum through a large amount of alk-SMase and nCDase released by the intestinal epithelium and liver, which are rapidly absorbed and metabolized by intestinal mucosal cells to generate S1P . This suggests that diet and gut microbiota may influence the levels and action of S1P. Furthermore, the action of S1P is also influenced by the state of the organism, including the type of cells, their development stage, and overall health .

Safety and Hazards

将来の方向性

S1P signaling is essential for vascular development, neurogenesis, and lymphocyte trafficking . The unique mode of signaling of this lysophospholipid mediator is providing novel opportunities for therapeutic intervention, with possibilities to target not only GPCRs but also transporters, metabolic enzymes, and chaperones . The role of S1P in the pathogenesis of inflammatory diseases has been linked to the genomic studies of S1P-targeted drugs in inflammatory diseases to provide a basis for targeted drug development .

特性

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEDRJPUIRMZMP-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313490 | |

| Record name | Sphinganine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphinganine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

19794-97-9 | |

| Record name | Sphinganine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphinganine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphinganine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

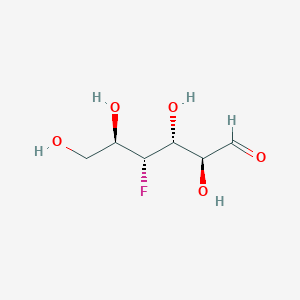

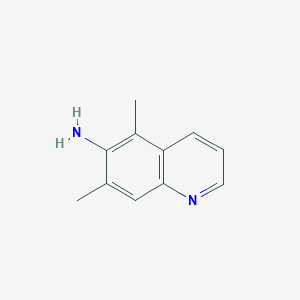

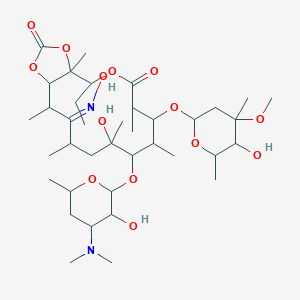

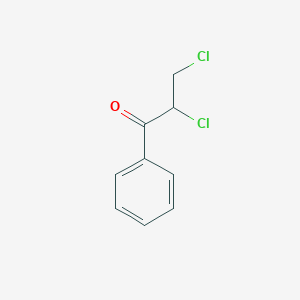

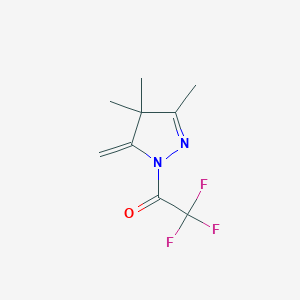

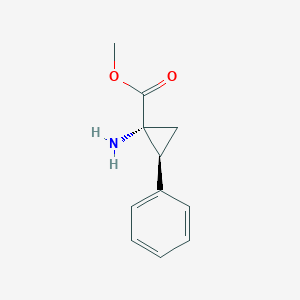

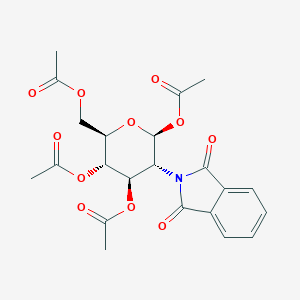

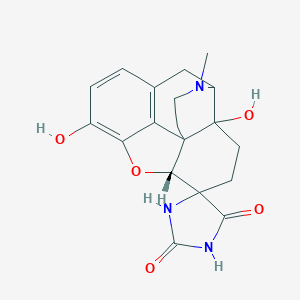

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)